

Dehydrolinalool Synthesis: A Comparative Analysis of Theoretical and Experimental Yields

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Compound of Interest

Compound Name: *3,7-Dimethyloct-6-en-1-yn-3-ol*

Cat. No.: B1222461

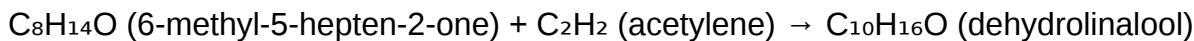
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For researchers, scientists, and drug development professionals, understanding the efficiency of a chemical reaction is paramount. This guide provides a detailed comparison of theoretical versus experimental yields in the synthesis of dehydrolinalool, a key intermediate in the production of various fragrances and vitamins. We will delve into the common synthetic routes, present quantitative data, and provide detailed experimental protocols.

Unveiling the Synthesis of Dehydrolinalool

The primary industrial method for synthesizing dehydrolinalool is through the ethynylation of 6-methyl-5-hepten-2-one. This reaction involves the addition of an acetylene group to the ketone, forming the tertiary acetylenic alcohol, dehydrolinalool. The reaction is typically carried out in the presence of a strong base, such as an alkali metal hydroxide or amide, in a suitable solvent like liquid ammonia.

The balanced chemical equation for this reaction is as follows:



Theoretical vs. Experimental Yields: A Quantitative Comparison

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no side reactions. In contrast, the experimental yield is the actual amount of product obtained in a laboratory or industrial setting.

The ratio of these two values, expressed as a percentage, is the percent yield, a critical indicator of a reaction's efficiency.

Several factors can influence the experimental yield, including reaction conditions (temperature, pressure, catalyst), purity of reactants, and the efficiency of the work-up and purification processes.

Below is a table summarizing the theoretical and reported experimental yields for the ethynylation of 6-methyl-5-hepten-2-one. The theoretical yield is calculated based on a 1:1 stoichiometric reaction. The experimental data is derived from patent literature, which often showcases optimized reaction conditions.

Parameter	Value	Source
Theoretical Yield		
Molar Mass of 6-methyl-5-hepten-2-one	126.20 g/mol	PubChem CID: 9862
Molar Mass of Dehydrolinalool	152.23 g/mol	PubChem CID: 62842
Calculated Theoretical Yield (from 100g of 6-methyl-5-hepten-2-one)		
	120.63 g	Stoichiometric Calculation
Experimental Yields		
Example 1		
Conversion Rate	98.64%	[1][2]
Selectivity	98.79%	[1][2]
Purity of Dehydrolinalool in Product	98.43%	[1][2]
Calculated Experimental Yield (from 100g of 6-methyl-5-hepten-2-one)	~115.8 g	Calculation based on reported data
Percent Yield	~96.0%	Calculation based on reported data
Example 2		
Conversion Rate	98.43%	[1][2]
Selectivity	98.64%	[1][2]
Purity of Dehydrolinalool in Product	97.09%	[1][2]
Calculated Experimental Yield (from 100g of 6-methyl-5-hepten-2-one)	~114.5 g	Calculation based on reported data

Percent Yield	~94.9%	Calculation based on reported data
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Experimental Protocols

The following is a generalized experimental protocol for the ethynylation of 6-methyl-5-hepten-2-one, based on procedures outlined in patent literature.

Materials:

- 6-methyl-5-hepten-2-one
- Liquid ammonia
- Acetylene gas
- Alkaline catalyst (e.g., potassium hydroxide)
- Anhydrous ether (or other suitable solvent)
- Apparatus for gas introduction and reaction under pressure

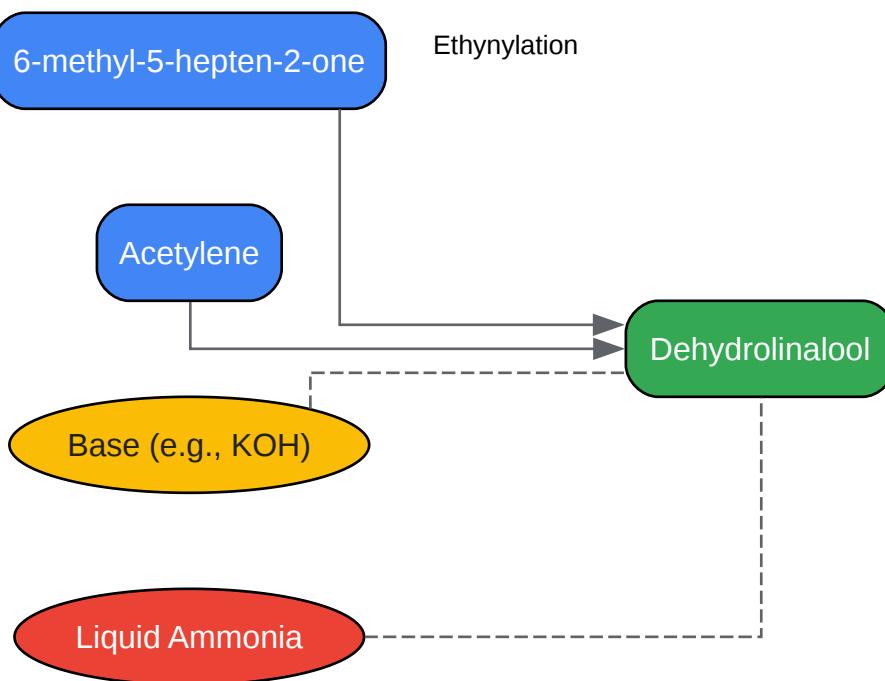
Procedure:

- A pressure reactor is charged with liquid ammonia and the alkaline catalyst.
- Acetylene gas is bubbled through the mixture to form the corresponding acetylide.
- 6-methyl-5-hepten-2-one, dissolved in a suitable solvent like anhydrous ether, is then slowly added to the reactor.
- The reaction mixture is stirred at a controlled temperature and pressure for a specified duration.
- Upon completion, the reaction is quenched, typically by the addition of an ammonium salt or a weak acid.

- The ammonia is allowed to evaporate, and the remaining mixture is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude dehydrolinalool is then purified, usually by fractional distillation.

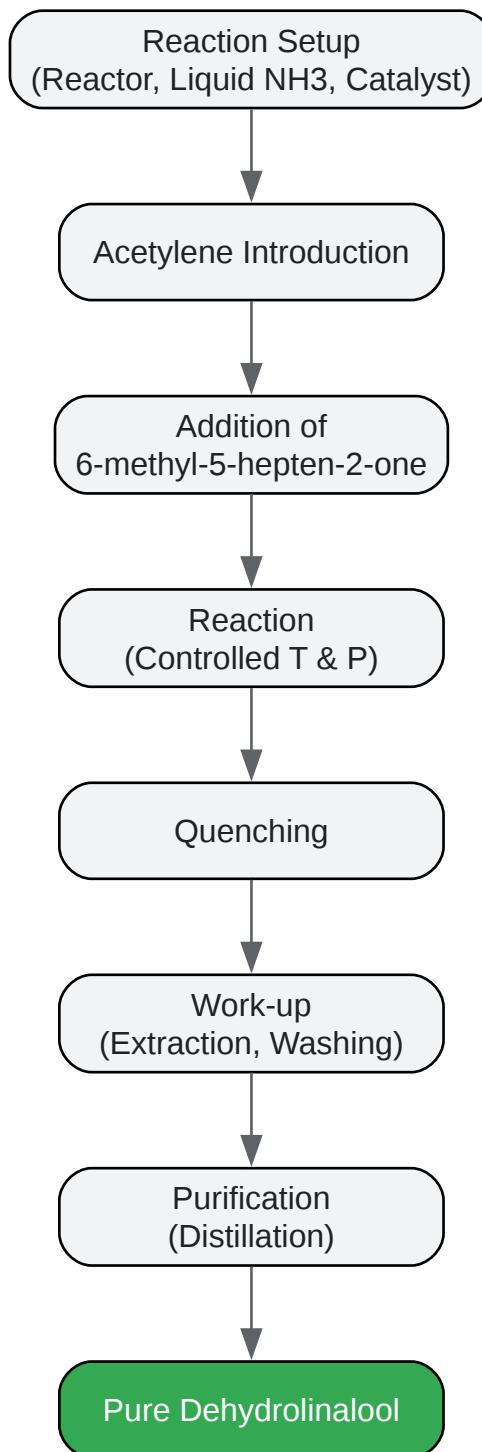
Reaction Pathway and Workflow

To visualize the synthesis and workflow, the following diagrams are provided.



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Caption: Synthesis of Dehydrolinalool.

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References

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